molecular formula C15H17N3O3S2 B4585018 4-({[(2-ethoxyphenyl)amino]carbonothioyl}amino)benzenesulfonamide

4-({[(2-ethoxyphenyl)amino]carbonothioyl}amino)benzenesulfonamide

Cat. No. B4585018
M. Wt: 351.4 g/mol
InChI Key: GIUYDMLIDDBHDC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of related benzenesulfonamide compounds often involves multiple steps, including the functionalization of benzene rings, the introduction of sulfonamide groups, and the incorporation of additional substituents to achieve desired biological activities. For instance, Murugesan et al. (1998) describe the synthesis of biphenylsulfonamide derivatives with potent endothelin antagonist activity, highlighting the critical role of substitution patterns on the benzene ring for biological efficacy (Murugesan et al., 1998).

Molecular Structure Analysis

The molecular structure of benzenesulfonamide derivatives is often characterized using techniques such as NMR, IR, and mass spectrometry. Naganagowda and Petsom (2011) detailed the structure of a related benzenesulfonamide compound through comprehensive spectral analysis, confirming the configuration and the presence of specific functional groups (Naganagowda & Petsom, 2011).

Chemical Reactions and Properties

Benzenesulfonamide derivatives undergo various chemical reactions, influenced by their functional groups. These reactions can include nucleophilic substitutions and the formation of complexes with metals, as explored in studies on carbonic anhydrase inhibitors and the synthesis of metal complexes (Casini et al., 2002).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and crystal structure, are crucial for understanding the behavior of these compounds in different environments. Rodrigues et al. (2015) provided insights into the crystal structures of specific benzenesulfonamide derivatives, illustrating the impact of different substituents on the compound's architecture (Rodrigues et al., 2015).

Scientific Research Applications

Endothelin Receptor Antagonism

Research has shown that biphenylsulfonamides, including structures similar to "4-({[(2-ethoxyphenyl)amino]carbonothioyl}amino)benzenesulfonamide", act as novel series of endothelin-A (ETA) selective antagonists. These compounds, through structural modification, have demonstrated significant binding and functional activity against ETA receptors. One such compound, featuring a biphenylsulfonamide structure with specific substitutions, has shown improved ETA binding affinity and functional activity, along with oral activity in inhibiting endothelin-1 (ET-1) induced pressor effects in animal models (Murugesan et al., 1998).

Carbonic Anhydrase Inhibition

"Sulfonamides incorporating a 4-sulfamoylphenylmethylthiourea scaffold," a category to which "this compound" could conceptually belong, have been synthesized and found to strongly inhibit carbonic anhydrase (CA) isozymes I, II, and IV. These inhibitors have shown potential for lowering intraocular pressure (IOP) in normotensive rabbits when administered topically, highlighting their application in treating ocular hypertension and glaucoma (Casini et al., 2002).

Antimetastatic Activity

Ureido-substituted benzenesulfonamides have been studied for their ability to inhibit human carbonic anhydrases, particularly hCAs IX and XII, which are associated with tumor growth and metastasis. These compounds have shown not only potent inhibition of these isoforms but also significant selectivity, differentiating between transmembrane and cytosolic isoforms. One specific compound exhibited notable antimetastatic activity in a model of breast cancer metastasis, offering a promising avenue for the development of novel antimetastatic drugs (Pacchiano et al., 2011).

properties

IUPAC Name

1-(2-ethoxyphenyl)-3-(4-sulfamoylphenyl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O3S2/c1-2-21-14-6-4-3-5-13(14)18-15(22)17-11-7-9-12(10-8-11)23(16,19)20/h3-10H,2H2,1H3,(H2,16,19,20)(H2,17,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIUYDMLIDDBHDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=S)NC2=CC=C(C=C2)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-({[(2-ethoxyphenyl)amino]carbonothioyl}amino)benzenesulfonamide
Reactant of Route 2
Reactant of Route 2
4-({[(2-ethoxyphenyl)amino]carbonothioyl}amino)benzenesulfonamide
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
4-({[(2-ethoxyphenyl)amino]carbonothioyl}amino)benzenesulfonamide
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
4-({[(2-ethoxyphenyl)amino]carbonothioyl}amino)benzenesulfonamide
Reactant of Route 5
Reactant of Route 5
4-({[(2-ethoxyphenyl)amino]carbonothioyl}amino)benzenesulfonamide
Reactant of Route 6
Reactant of Route 6
4-({[(2-ethoxyphenyl)amino]carbonothioyl}amino)benzenesulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.